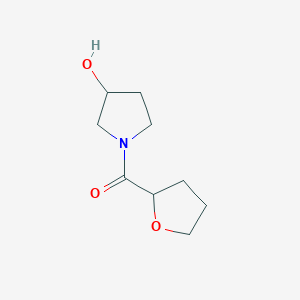

1-(Oxolane-2-carbonyl)pyrrolidin-3-ol

説明

1-(Oxolane-2-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol moiety (a five-membered amine ring with a hydroxyl group at the third carbon) linked via an ester group to an oxolane (tetrahydrofuran) ring.

特性

CAS番号 |

1343206-54-1 |

|---|---|

分子式 |

C9H15NO3 |

分子量 |

185.22 g/mol |

IUPAC名 |

(3-hydroxypyrrolidin-1-yl)-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C9H15NO3/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h7-8,11H,1-6H2 |

InChIキー |

YUTLEGUXAWMSMV-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C(=O)N2CCC(C2)O |

正規SMILES |

C1CC(OC1)C(=O)N2CCC(C2)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol and similar compounds:

Functional Group Analysis

- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol enables hydrogen-bond donation, enhancing solubility in polar solvents. In contrast, the carboxylic acid in its analog (CAS 1342045-04-8) increases acidity (pKa ~2-3) and ionic solubility but reduces lipophilicity.

- Ester vs. Amide : The oxolane-2-carbonyl ester group in the target compound is more hydrolysis-prone than the amide in Piracetam , which contributes to the latter’s metabolic stability and oral bioavailability.

- Aromatic vs. Aliphatic Substituents : Compounds like 1a incorporate phenyl and pyridyl groups, favoring π-π stacking and hydrophobic interactions critical for antiviral activity. The oxolane substituent in the target compound may instead prioritize conformational rigidity and dipole interactions.

Hydrogen-Bonding and Crystallography

The hydroxyl group in 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol can form strong hydrogen bonds (O-H···O/N), as observed in pyrrolidin-3-ol derivatives . This contrasts with the carboxylic acid in CAS 42346-68-9 , which participates in bifurcated hydrogen bonds, often leading to stable crystalline phases. Etter’s graph-set analysis predicts that such interactions dictate packing motifs and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。